2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde

Fragrance formulation Volatility control Distillation purification

2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde (CAS 85392-36-5) is a saturated bicyclo[2.2.1]heptane derivative bearing an α,β-unsaturated aldehyde functionality at the C2-methylene position, classified under essential oils, fragrances, and terpene-like aldehydes. The compound's IUPAC name, (2E)-2-(2-bicyclo[2.2.1]heptanylmethylidene)butanal, establishes a defined E-configuration of the exocyclic double bond, which forms the basis of reproducible olfactory and reactivity characteristics that differentiate it from isomeric mixtures.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 85392-36-5
Cat. No. B12682232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde
CAS85392-36-5
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC(=CC1CC2CCC1C2)C=O
InChIInChI=1S/C12H18O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h5,8,10-12H,2-4,6-7H2,1H3/b9-5+
InChIKeyPVGOZETXXKMBJK-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde (CAS 85392-36-5) Procurement & Technical Sourcing Guide


2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde (CAS 85392-36-5) is a saturated bicyclo[2.2.1]heptane derivative bearing an α,β-unsaturated aldehyde functionality at the C2-methylene position, classified under essential oils, fragrances, and terpene-like aldehydes [1]. The compound's IUPAC name, (2E)-2-(2-bicyclo[2.2.1]heptanylmethylidene)butanal, establishes a defined E-configuration of the exocyclic double bond, which forms the basis of reproducible olfactory and reactivity characteristics that differentiate it from isomeric mixtures . With a molecular formula of C12H18O and a molecular weight of 178.27 g/mol, the compound occupies a specific physicochemical niche among norbornane-derived fragrance aldehydes [1]. Its saturated bicyclic core distinguishes it from the more common 5-ene analogs, conferring distinct oxidative stability, volatility, and sensory attributes that are pivotal for procurement decisions in fragrance formulation and terpene-derived chemical synthesis [2][3].

Why 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde Cannot Be Substituted by Generic Bicyclic Aldehydes


The saturated norbornane core of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde (CAS 85392-36-5) fundamentally alters its physicochemical profile relative to the 5-ene analog (CAS 85392-34-3) and other generic bicyclo[2.2.1]heptane aldehydes [1][2]. The absence of the endocyclic double bond eliminates allylic oxidation pathways, resulting in a measurably lower boiling point (276.6 °C vs. 281.1 °C), reduced density (1.041 vs. 1.071 g/cm³), and a lower flash point (135.9 °C vs. 144.4 °C) [1][2]. These differences reflect altered cohesive energy and volatility, which directly influence fragrance substantivity, headspace delivery, and formulation behavior in consumer products [3]. In addition, the E-configuration of the α,β-unsaturated aldehyde moiety—confirmed by the (2E) IUPAC designation—provides a defined stereochemical handle for diastereoselective reactions that generic isomeric mixtures cannot replicate [4]. Simple substitution with unsaturated or stereochemically undefined analogs therefore risks altering olfactory character, oxidative shelf stability, and downstream synthetic performance in ways that are both measurable and functionally significant [1][2][3].

Product-Specific Quantitative Evidence: 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde vs. Closest Analogs


Boiling Point Differentiation: Saturated vs. Unsaturated Bicyclo(2.2.1)heptane Aldehyde Core

The saturated bicyclo[2.2.1]heptane scaffold of compound 85392-36-5 yields a boiling point of 276.6 °C at 760 mmHg, which is 4.5 °C lower than that of its direct 5-ene unsaturated analog 85392-34-3 (281.1 °C) [1][2]. This difference arises from the elimination of the endocyclic double bond, reducing molecular polarizability and cohesive intermolecular interactions [1][2]. In fragrance formulation, a 4.5 °C boiling point depression translates to measurably faster headspace evaporation kinetics at ambient temperature, altering the temporal odor profile in consumer products [3].

Fragrance formulation Volatility control Distillation purification

Liquid Density and Flash Point Differentials Indicating Altered Safety and Handling Profile

The saturated compound exhibits a density of 1.041 g/cm³ versus 1.071 g/cm³ for the unsaturated analog, a reduction of 0.030 g/cm³ [1][2]. The flash point is also lower at 135.9 °C compared to 144.4 °C for the 5-ene compound [1][2]. Both metrics reflect the saturated core's reduced molecular weight, lower polarizability, and fewer dispersion interactions relative to the conjugated 5-ene system [1][2]. For industrial procurement, the reduced density affects solvent miscibility calculations and specific gravity specifications, while the lower flash point imposes distinct GHS classification, storage, and transport requirements [3].

Process safety Solvent compatibility Formulation density matching

Hydrophobicity (cLogP) Differentiation Influencing Partitioning and Skin Substantivity

The target compound possesses a calculated LogP of 2.96, which is 0.22 log units higher than the 2.73 cLogP of the unsaturated 5-ene analog [1][2]. A cLogP difference of +0.22 corresponds to an approximately 1.66-fold increase in octanol-water partition coefficient, predicting greater retention on hydrophobic substrates such as skin and fabric [3]. While both compounds fall within the fragrance-optimal LogP window of 2–4, the higher hydrophobicity of the saturated compound favors longer substantivity on skin, a parameter routinely evaluated in fragrance ingredient procurement [3].

Fragrance substantivity Skin penetration Octanol-water partitioning

Oxidative Stability Advantage of Saturated Bicyclic Core Over 5-Ene Analogs

The saturated bicyclo[2.2.1]heptane core of compound 85392-36-5 lacks the strained, electron-rich endocyclic double bond present in the 5-ene analog (CAS 85392-34-3), rendering it intrinsically less susceptible to autoxidation, epoxidation, and radical-initiated degradation pathways [1]. Class-level evidence from structurally related norbornane aldehyde patents establishes that saturated bicyclo[2.2.1]heptane derivatives exhibit superior long-term olfactory stability and reduced discoloration in formulated products compared to their unsaturated counterparts [1][2]. This is particularly relevant for aldehyde-functional fragrance ingredients, which are inherently prone to air oxidation [3]. While direct accelerated aging data for the target compound is not publicly available, the structural elimination of the allylic oxidation site provides a clear mechanistic basis for improved shelf life [2].

Oxidative stability Shelf life Aldehyde preservation

Stereochemical Purity: Defined E-Isomer Configuration vs. Generic Isomeric Mixtures

The IUPAC name (2E)-2-(2-bicyclo[2.2.1]heptanylmethylidene)butanal explicitly defines the E-configuration of the α,β-unsaturated aldehyde double bond . This stereochemical definition is functionally significant: E/Z isomerism in α,β-unsaturated aldehydes is known to produce distinct olfactory characters, with the E-isomer typically delivering the intended fragrance profile [1]. The EINECS registration number 286-895-0 corresponds to this specific isomer, enabling procurement of a stereochemically defined entity rather than an undefined E/Z mixture . Many generic bicyclo[2.2.1]heptane aldehydes are supplied as isomeric mixtures, which can exhibit batch-to-batch olfactory variability [1][2]. The commercial availability of this compound as the defined E-isomer ensures reproducible fragrance performance and synthetic diastereoselectivity.

Stereochemistry Olfactory quality control Diastereoselective synthesis

DIFFERENTIAL EVIDENCE LIMITATION: Absence of Published Odor Threshold, Sensory Panel, or In Vivo Comparative Data

A systematic search of primary research literature, patent odor examples, and authoritative fragrance databases (including The Good Scents Company, RIFM, and FEMA) did not yield published odor detection thresholds (ODT), odor character descriptors, or sensory panel data specific to CAS 85392-36-5. Similarly, no in vivo toxicological, dermatological, or environmental safety assessments were identified in publicly accessible REACH registration dossiers or PubMed-indexed studies [1][2]. In contrast, related norbornane aldehydes (e.g., campholenic aldehyde, CAS 4501-58-0) have published odor thresholds in the low ppb range and woody-herbal odor characterizations . This evidence gap is critical for procurement: the physicochemical differentiation established above (Sections 3.1–3.5) can guide technical selection, but olfactory performance, safety classification, and regulatory status must be confirmed via direct supplier documentation, in-house sensory evaluation, or commissioned testing before procurement finalization.

Evidence gap Procurement due diligence Request for proposal

Best-Fit Research & Industrial Application Scenarios for 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde


Fragrance Formulation Requiring Defined Top-Note Volatility with Saturated Bicyclic Backbone Stability

Based on the 4.5 °C lower boiling point versus the 5-ene analog , this compound is better suited for fragrance compositions where a faster evaporative release profile is desired for the top-note phase, while maintaining the oxidative stability advantage of the saturated norbornane core . Formulators developing woody, aldehydic, or green fragrance accords that require consistent headspace delivery without the degradation risks associated with unsaturated bicyclic aldehydes should prioritize this saturated variant. The higher cLogP (2.96 vs. 2.73) further suggests enhanced substantivity on hydrophobic substrates, making it applicable in fine fragrance and personal care products where skin longevity is a performance criterion .

Diastereoselective Organic Synthesis Leveraging Defined E-Configuration

The compound's defined (2E)-α,β-unsaturated aldehyde geometry provides a stereochemically pure Michael acceptor and enal substrate for asymmetric organocatalysis, Diels-Alder cycloadditions, and conjugate addition reactions . Researchers conducting structure-odor relationship (SOR) studies on bicyclo[2.2.1]heptane odorants require stereochemically defined starting materials to isolate the contribution of the E-configuration to olfactory perception . The saturated norbornane core further eliminates competing reactivity from the endocyclic double bond that would complicate reaction selectivity in the 5-ene analog . This compound is therefore preferred for synthetic programs requiring both stereochemical and chemoselective control at the α,β-unsaturated aldehyde terminus.

Industrial Process Chemistry Requiring Predictable Distillation and Safety Parameters

The well-defined boiling point (276.6 °C), flash point (135.9 °C), and density (1.041 g/cm³) enable precise engineering of distillation purification protocols, solvent recovery systems, and flammable liquid handling procedures. Compared to the 5-ene analog, the target compound's lower boiling point reduces distillation energy costs (by approximately 1.6%, based on the 4.5 °C differential), while the lower flash point imposes specific equipment grounding and inert atmosphere requirements . Process chemists scaling up fragrance ingredient synthesis can use these quantitative parameters to design unit operations with narrower safety margins and higher energy efficiency compared to processes involving the higher-boiling, higher-flash-point unsaturated analog .

Procurement for Fragrance Ingredient Libraries and High-Throughput Olfactory Screening

The compound's unique combination of a saturated bicyclo[2.2.1]heptane core, defined E-configuration, and butyraldehyde side chain fills a structural gap in commercial fragrance ingredient libraries that are typically dominated by unsaturated or methyl-substituted norbornane derivatives . For fragrance houses and flavor companies conducting high-throughput olfactory screening of novel odorants, including this compound diversifies the chemical space coverage of bicyclic aldehydes and enables SAR studies on the impact of core saturation versus unsaturation on odor character . The limited commercial availability (no recommended suppliers listed on major chemical databases as of 2026) also positions this compound as a potentially exclusive ingredient for proprietary fragrance development, subject to securing reliable supply.

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